molecular formula C21H15BrO2S B5123952 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione

2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione

Cat. No. B5123952
M. Wt: 411.3 g/mol
InChI Key: WOJRWFRWVINLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione, also known as BPTP, is a compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. BPTP is a member of the diphenylpropanedione family of compounds, which have been shown to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. For example, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, as well as anti-inflammatory and antioxidant properties. Additionally, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been found to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione as a research tool is that it is relatively easy to synthesize and purify, making it accessible to researchers who may not have access to more complex compounds. Additionally, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to have a range of biological activities, which could make it useful in a variety of experimental contexts. However, one limitation of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential directions for future research on 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione. One area of interest is the development of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione derivatives that may have improved potency and selectivity for specific targets. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione, which could help to guide the development of new drugs based on this compound. Finally, more research is needed to explore the potential applications of 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione in the treatment of neurodegenerative diseases and other conditions.

Synthesis Methods

2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione can be synthesized using a variety of methods, but one common approach involves the reaction of 4-bromothiophenol with 1,3-diphenyl-1,3-propanedione in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom on the thiophenol ring with the carbonyl group on the diphenylpropanedione molecule. The resulting 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione compound is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. For example, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been found to inhibit the growth of certain cancer cell lines in vitro, and to induce apoptosis (programmed cell death) in these cells. Additionally, 2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and neurodegenerative diseases.

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO2S/c22-17-11-13-18(14-12-17)25-21(19(23)15-7-3-1-4-8-15)20(24)16-9-5-2-6-10-16/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJRWFRWVINLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)sulfanyl-1,3-diphenylpropane-1,3-dione

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